molecular formula C29H31N3O5 B12497950 Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12497950
M. Wt: 501.6 g/mol
InChI Key: IQLOWBSHYBCYAS-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoylpiperazine moiety, a dimethylphenoxy group, and an acetamido linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of Benzoylpiperazine: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

    Introduction of the Dimethylphenoxy Group: The next step involves the reaction of 2,4-dimethylphenol with an appropriate acylating agent to introduce the dimethylphenoxy group.

    Coupling Reactions: The final step involves coupling the benzoylpiperazine intermediate with the dimethylphenoxy acetamido intermediate under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzoylpiperazine moiety may interact with receptors or enzymes, modulating their activity. The dimethylphenoxy group may enhance the compound’s binding affinity and specificity. The acetamido linkage may play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE include:

    METHYL 4-(4-METHYLPIPERAZIN-1-YL)BENZOATE: This compound lacks the dimethylphenoxy and acetamido groups, making it less complex.

    METHYL 4-(1H-IMIDAZOL-1-YL)BENZOATE: This compound features an imidazole ring instead of the benzoylpiperazine moiety, leading to different chemical and biological properties.

The uniqueness of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C29H31N3O5/c1-20-9-12-26(21(2)17-20)37-19-27(33)30-24-18-23(29(35)36-3)10-11-25(24)31-13-15-32(16-14-31)28(34)22-7-5-4-6-8-22/h4-12,17-18H,13-16,19H2,1-3H3,(H,30,33)

InChI Key

IQLOWBSHYBCYAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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